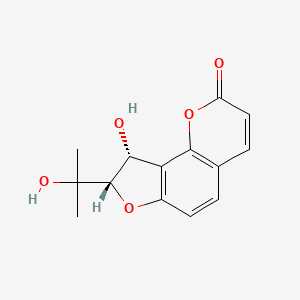

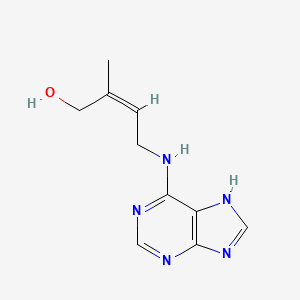

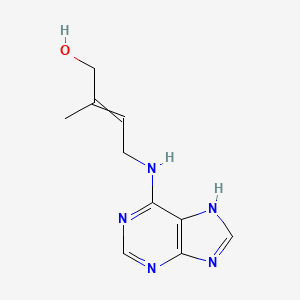

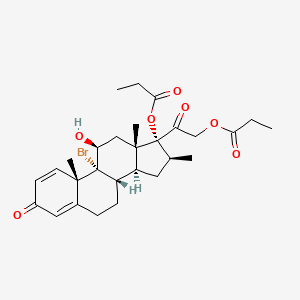

(rac)-trans-3-Hydroxy Glyburide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metabolism Studies

Metabolism by Hepatic and Placental Microsomes : Research shows that glyburide is metabolized into multiple hydroxylated derivatives, including trans-3-Hydroxy Glyburide, by hepatic and placental microsomes in humans and baboons. This provides insights into the drug's metabolic pathways and potential interactions in different bodily tissues (Ravindran et al., 2006).

Kinetics of Metabolism : Further studies explore the kinetics of glyburide metabolism, highlighting the different rates of metabolite formation in various organs and across species. This includes the formation of trans-3-Hydroxy Glyburide and its role in the overall metabolic process (Zharikova et al., 2007).

Pharmacological Activity

- Pharmacological Impact of Metabolites : The pharmacological activities of glyburide metabolites, including trans-3-Hydroxy Glyburide, have been assessed. Studies suggest that these metabolites play a role in the drug's overall therapeutic effect, particularly in their impact on blood glucose and insulin levels (Rydberg et al., 1994).

Enzymatic Biotransformation

- Enzymatic Role in Biotransformation : Investigations into the specific enzymes responsible for glyburide biotransformation have revealed the involvement of various CYP450 isozymes. These studies help in understanding the drug's metabolism and potential for drug interactions (Zharikova et al., 2009).

Drug Development and Formulation

Improvement in Drug Formulation : Research into the formulation of ternary complexes of glyburide with solubilizing agents highlights efforts to enhance the dissolution rate and bioavailability of the drug, which may include trans-3-Hydroxy Glyburide as a metabolite (Singh et al., 2012).

Synthesis of Isotactic Polymers : Innovative chemical synthesis techniques have been explored using racemic cyclic diolide derivatives for producing isotactic polymers. This includes research on compounds related to trans-3-Hydroxy Glyburide and their applications in polymer science (Tang & Chen, 2018).

Direcciones Futuras

Glyburide, the parent compound of “(rac)-trans-3-Hydroxy Glyburide”, has shown promise in the treatment of acute ischemic stroke . It’s also been suggested as a potential treatment for gestational diabetes . These findings could open up new avenues for the use of “(rac)-trans-3-Hydroxy Glyburide” in the future.

Propiedades

Número CAS |

586414-84-8 |

|---|---|

Nombre del producto |

(rac)-trans-3-Hydroxy Glyburide |

Fórmula molecular |

C23H28ClN3O6S |

Peso molecular |

510.01 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

rel-5-chloro-N-[2-[4-[[[[[(1R,3R)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide; 3-trans-Hydroxycyclohexyl Glyburide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)